5-Benzyl-5-azaspiro[3.5]nonan-8-amine
Description
Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic compounds, characterized by two rings sharing a single common atom, are not merely a chemical curiosity but are recognized as privileged scaffolds in modern drug discovery. univ.kiev.uauniv.kiev.ua Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets. researchgate.net
The incorporation of heteroatoms, such as nitrogen, into spirocyclic frameworks to form spiro-fused heterocycles, further enhances their utility in molecular design. ed.ac.uk These structures are prevalent in a number of natural products and biologically active molecules. univ.kiev.ua The presence of nitrogen atoms can introduce sites for hydrogen bonding and alter the physicochemical properties of the molecule, such as solubility and basicity. nih.gov This makes spiro-fused heterocycles particularly valuable in the design of novel therapeutic agents. ed.ac.ukbeilstein-journals.org The fusion of a spiro center with a heterocyclic ring system creates a structurally novel and patentable chemical space. univ.kiev.ua
A hallmark of spirocyclic systems is their distinctive conformational rigidity. univ.kiev.uaresearchgate.net Unlike more flexible linear or monocyclic molecules, the spiro junction restricts the conformational freedom of the rings, leading to a more defined three-dimensional structure. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity. univ.kiev.uanih.gov The well-defined spatial orientation of substituents on a rigid spirocyclic core allows for a more rational approach to structure-activity relationship (SAR) studies. nih.gov
Overview of Azaspiro[3.5]nonane Core Structures
The azaspiro[3.5]nonane core, which consists of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a common carbon atom, is a prominent example of a spiro-fused heterocycle. This specific arrangement of rings provides a unique and desirable scaffold for further chemical elaboration.
The systematic IUPAC name for the compound of focus is 5-Benzyl-5-azaspiro[3.5]nonan-8-amine. This name precisely describes its molecular structure:
azaspiro[3.5]nonane : Indicates a spirocyclic system containing a total of nine carbon atoms (nonane) distributed between a four-membered ring (indicated by "3" for the number of atoms other than the spiro atom) and a six-membered ring (indicated by "5"). The "aza" prefix specifies the presence of a nitrogen atom in the ring system.
5-Benzyl : A benzyl (B1604629) group (a phenylmethyl group, -CH₂C₆H₅) is attached to the nitrogen atom at position 5 of the azaspiro[3.5]nonane core.
8-amine : An amine group (-NH₂) is attached to the carbon atom at position 8 of the cyclohexane ring.
The numbering of the spirocyclic system begins in the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then through the spiro atom and around the larger ring.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₂N₂ |
| CAS Number | 1367735-21-4 |
Azaspiro[3.n]alkanes, where 'n' denotes the size of the second ring, have emerged as valuable three-dimensional building blocks in drug discovery. google.com These scaffolds are increasingly utilized to impart favorable physicochemical and pharmacokinetic properties to drug candidates. nih.gov For instance, the incorporation of azaspirocycles has been shown to improve solubility, metabolic stability, and at the same time, decrease lipophilicity when compared to their non-spirocyclic counterparts like piperazines or piperidines. nih.gov The synthetic accessibility of functionalized azaspiro[3.n]alkanes has further fueled their adoption in medicinal chemistry programs.
Academic Research Context of this compound
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The broader class of substituted azaspiro[3.5]nonanes has been explored for various therapeutic applications.
For example, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists for the potential treatment of diabetes. beilstein-journals.org This highlights the utility of the azaspiro[3.5]nonane scaffold in generating compounds with specific biological activities. The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has also been reported, with these compounds being investigated as bioisosteres of pipecolic acid for applications in drug design. univ.kiev.ua
The presence of the benzyl group on the nitrogen atom of this compound is a common strategy in organic synthesis, often serving as a protecting group that can be removed in later synthetic steps. The primary amine at the 8-position provides a crucial handle for further functionalization, allowing for the attachment of various substituents to explore structure-activity relationships. It is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthesis of related azaspiro[3.5]nonane structures often involves multi-step sequences, and the development of efficient synthetic routes to these scaffolds is an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHESRNJAEHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise insights into the chemical environment of individual atoms. For 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The spectrum for this compound is expected to show distinct signals corresponding to the benzyl (B1604629) group and the azaspiro[3.5]nonane core.
Aromatic Protons: The five protons of the phenyl ring on the benzyl group are anticipated to appear as a multiplet in the aromatic region, typically around δ 7.20-7.40 ppm.
Benzylic Protons: The two protons of the methylene (B1212753) bridge connecting the phenyl ring to the nitrogen atom (-CH₂-Ph) would likely resonate as a sharp singlet around δ 3.50 ppm, as they lack adjacent protons for coupling.
Azaspiro[3.5]nonane Protons: The protons on the piperidine (B6355638) and cyclobutane (B1203170) rings of the spirocyclic system will exhibit more complex signals. The protons on carbons adjacent to the nitrogen atom are expected in the δ 2.50-3.00 ppm range. The proton on the carbon bearing the amine group (C8-H) would likely appear as a multiplet, with its chemical shift influenced by the amine group. The remaining methylene protons of both rings would produce a series of overlapping multiplets in the upfield region, typically between δ 1.50-2.20 ppm. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (-CH₂Ph) | ~3.50 | Singlet | 2H |
| Piperidine Ring (-CH₂N-) | 2.50 - 3.00 | Multiplet | 4H |
| C8-H | 2.80 - 3.20 | Multiplet | 1H |
| Cyclobutane & Piperidine Rings (-CH₂-) | 1.50 - 2.20 | Multiplet | 8H |
| Amine (-NH₂) | Variable | Broad Singlet | 2H |
13C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 12 distinct signals are expected, assuming the phenyl carbons ortho/meta to the methylene group are equivalent.
Aromatic Carbons: The phenyl ring carbons will produce signals in the δ 127.0-140.0 ppm region. The quaternary carbon attached to the benzylic methylene group will be at the lower field end of this range (~138-140 ppm), while the other aromatic carbons will appear around δ 127.0-129.0 ppm.
Benzylic Carbon: The benzylic methylene carbon (-CH₂Ph) is expected around δ 60.0-65.0 ppm.
Spiro Carbon (C4): The quaternary spiro carbon, the junction of the two rings, is a key feature and would likely appear in the δ 35.0-45.0 ppm range.
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C6 and C9) are expected around δ 50.0-55.0 ppm. The carbon bearing the amine group (C8) would resonate in a similar region, approximately δ 45.0-55.0 ppm.
Cyclobutane Ring Carbons: The carbons of the cyclobutane ring are expected to appear further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅, Quaternary) | 138.0 - 140.0 |
| Aromatic (C₆H₅, CH) | 127.0 - 129.0 |
| Benzylic (-CH₂Ph) | 60.0 - 65.0 |
| Piperidine Ring (-CH₂N-) | 50.0 - 55.0 |
| C8 (-CHNH₂) | 45.0 - 55.0 |
| Spiro Carbon (C4) | 35.0 - 45.0 |
| Cyclobutane & Piperidine Rings (-CH₂-) | 20.0 - 40.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry, often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₁₅H₂₂N₂.
Calculated Exact Mass: The theoretical monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₅H₂₃N₂⁺) is 231.1856 Da.
Experimental Measurement: HRMS would measure this mass to within a very small tolerance (typically < 5 ppm). An experimental finding of a mass such as 231.1854 Da would unequivocally confirm the elemental composition C₁₅H₂₂N₂, distinguishing it from any other compound with the same nominal mass but a different atomic makeup. nih.gov
Electrospray Ionization (ESI-MS)
No data available.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
No data available.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
No data available.
Elemental Analysis
No data available.
X-ray Crystallography for Absolute Stereochemistry and Conformation
No data available.
Mechanistic Investigations of Azaspiro 3.5 Nonane Formation and Reactivity
Reaction Pathway Elucidation
Understanding the step-by-step sequence of bond-forming and bond-breaking events is fundamental to controlling the synthesis of azaspirocycles. The construction of the quaternary spirocyclic center is a significant synthetic challenge, and several mechanistic pathways, often involving highly reactive intermediates, have been proposed for analogous systems.
The formation of the spirocyclic core likely proceeds through transient species that are not directly observable under normal reaction conditions. Two prominent types of intermediates considered in the synthesis of related heterocyclic and spirocyclic systems are zwitterions and radicals.
Zwitterionic Intermediates: In many cycloaddition reactions and stepwise pathways leading to nitrogen-containing heterocycles, the formation of zwitterionic intermediates is a key mechanistic feature. mdpi.com These species, which contain both a positive and a negative formal charge, can arise from the nucleophilic attack of a nitrogen atom onto an electrophilic center. The existence of a zwitterionic intermediate can influence the stereoselectivity of the reaction. mdpi.com While direct evidence for zwitterionic intermediates in the specific formation of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine is not extensively documented, their involvement is plausible, particularly in polar reaction environments and with substrates possessing substituents that can stabilize ionic centers. mdpi.com
Radical Intermediates: An alternative mechanistic pathway involves the formation of radical intermediates. Radical cascade reactions are powerful tools for constructing complex cyclic and spirocyclic systems. rsc.org For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been successfully achieved through a domino radical bicyclization process. acs.org This type of mechanism is typically initiated by the generation of a radical species, which then undergoes an intramolecular cyclization. In the context of azaspiro[3.5]nonane synthesis, a nitrogen- or carbon-centered radical could undergo intramolecular addition to an appropriately positioned unsaturated moiety to construct the spirocyclic framework. acs.orgnih.gov
| Intermediate Type | Key Characteristics | Potential Formation Route | Impact on Reaction |
|---|---|---|---|
| Zwitterion | Contains both positive and negative formal charges. Often transient and highly reactive. | Nucleophilic attack of a nitrogen atom on an electrophilic carbon center. | Can lead to loss of stereospecificity if rotation around single bonds is faster than ring closure. mdpi.com |
| Radical | Contains an unpaired electron. Formed by homolytic bond cleavage or single-electron transfer. | Initiated by radical initiators (e.g., AIBN) or photoredox catalysis. | Enables complex cyclizations, such as domino or cascade reactions, to form multiple rings in one step. acs.org |
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is essential for understanding reaction barriers and selectivity. For a proposed reaction mechanism, the transition state represents the highest energy point along the reaction coordinate. Its geometry and energy determine the feasibility and rate of the reaction.
In the context of azaspiro[3.5]nonane formation, transition state analysis could differentiate between a concerted (one-step) and a stepwise (multi-step) mechanism. For example, in a [3+2] cycloaddition reaction that could form a spirocycle, a concerted mechanism would have a single transition state, whereas a stepwise mechanism involving a zwitterionic intermediate would have at least two transition states corresponding to the formation of the intermediate and the subsequent ring closure. mdpi.com Computational studies on similar systems have been used to scrutinize proposed mechanisms based on the calculated energy barriers of potential transition states. rsc.org
Based on the potential intermediates, several mechanisms for the construction of the azaspiro[3.5]nonane skeleton can be proposed.
Intramolecular Radical Addition/Cyclization: This mechanism is particularly relevant for precursors containing an unsaturated bond (e.g., an alkene or alkyne) positioned to allow for cyclization. The process would be initiated by the formation of a radical, which then adds to the unsaturated bond in an exo or endo fashion to form one of the rings. A subsequent cascade or second cyclization step would form the spiro-center. Domino radical bicyclization has been effectively used to create the 1-azaspiro[4.4]nonane skeleton. acs.org A similar strategy could be envisioned for the azaspiro[3.5]nonane system.
Stepwise Cycloaddition via Zwitterion: This pathway involves the formation of a zwitterionic intermediate, which then undergoes intramolecular cyclization. The initial step could be an intermolecular reaction between two components or an intramolecular nucleophilic attack. The stability and reactivity of the zwitterion are critical factors that determine the efficiency of the subsequent ring-closing step. mdpi.com
Intramolecular Cyclization/Rearrangement: A patented synthesis for a related 2,5-dioxa-8-azaspiro[3.5]nonane involves the self-cyclization of a precursor molecule in the presence of a base. google.com This suggests a mechanism based on intramolecular nucleophilic substitution or addition, where a nitrogen-containing functional group attacks another part of the molecule to form the spirocyclic system.
| Proposed Mechanism | Key Steps | Relevant Precursor Features |
|---|---|---|
| Intramolecular Radical Addition | 1. Radical initiation. 2. Intramolecular addition to an unsaturated bond. 3. Second cyclization or termination. | Presence of an alkene/alkyne and a radical precursor site. |
| Stepwise Cycloaddition | 1. Formation of a zwitterionic intermediate. 2. Intramolecular ring closure. | Nucleophilic nitrogen and electrophilic carbon centers within the same or different molecules. |
| Intramolecular Self-Cyclization | 1. Base-mediated activation. 2. Intramolecular nucleophilic attack to form the spiro-junction. | A linear precursor with functional groups capable of intramolecular reaction. google.com |
Kinetic Studies
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate-limiting steps and the influence of reaction parameters.
Formation of the Intermediate: The initial formation of the high-energy zwitterionic or radical intermediate could be the slowest step.
Cyclization: The ring-closing step to form the sterically demanding spiro-center could have a high activation barrier and thus be rate-limiting.
A study on the intramolecular cyclization of gabapentin (B195806) to form 2-azaspiro acs.orgescholarship.orgdecan-3-one found that the reaction rate is highly dependent on pH, indicating that the protonation state of the amino acid is critical and that proton transfer may be involved in the rate-limiting step. researchgate.net This highlights how reaction conditions can significantly influence which step is rate-determining.
Isotope labeling is a powerful technique used to trace the path of atoms through a reaction. x-chemrx.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can often observe a change in the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). escholarship.org
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For example, if a C-H bond cleavage is the rate-limiting step in an azaspiro[3.5]nonane formation pathway, replacing that hydrogen with deuterium (B1214612) would significantly slow down the reaction. The absence of a KIE would suggest that the C-H bond is not broken in the rate-limiting step. nih.gov
Such experiments could be designed to distinguish between the proposed mechanisms. For instance, if a mechanism involves a rate-limiting proton transfer, a significant KIE would be expected. Conversely, if the rate-limiting step is the attack of a radical on a double bond, the KIE for a C-H bond distant from the reaction center would likely be negligible (a secondary KIE might be observed). nih.govresearchgate.net
Influence of Reaction Parameters on Mechanism and Selectivity
The formation of the azaspiro[3.5]nonane skeleton is highly dependent on various reaction parameters that influence the underlying mechanism and stereochemical outcome. Key factors include the choice of solvent, the nature of the catalyst, and the strategic control of regioselectivity and diastereoselectivity.
The solvent medium can significantly alter the course and efficiency of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. In the context of forming azaspirocyclic structures, solvent polarity, proticity, and coordinating ability play pivotal roles.
Theoretical and experimental studies have shown that solvents can influence reaction rates and selectivity. For instance, in cycloaddition reactions, which can be a key step in forming spirocyclic systems, the polarity of the solvent can affect the activation energy. nih.gov More polar solvents may stabilize charged intermediates or transition states, thereby accelerating the reaction. Conversely, non-polar solvents might be preferred for reactions proceeding through less polar transition states.
In the formation of nitrogen-containing heterocycles, the ability of a solvent to engage in hydrogen bonding can also be critical. Protic solvents can solvate and stabilize anionic species or participate in proton transfer steps, which may be integral to the reaction mechanism. The choice between aprotic and protic solvents can thus dictate the dominant reaction pathway and the final product distribution. nih.gov The effect of different solvents on reaction kinetics has been systematically studied, revealing that a solvent's dielectric constant and refractive index can correlate with changes in reaction energy barriers. rsc.org For example, a study on the conformation of aromatic nitro groups demonstrated that polar solvents like dimethyl sulphoxide can increase the steric requirements of functional groups, thereby influencing the molecule's rotational dynamics and reactivity. researchgate.net
Table 1: Illustrative Solvent Effects on Reaction Parameters
| Solvent | Dielectric Constant (ε) | General Effect on Polar Reactions | Potential Influence on Azaspiro[3.5]nonane Formation |
|---|---|---|---|
| Toluene | 2.4 | Favors non-polar transition states; may decrease reaction rate for polar mechanisms. | May be suitable for concerted cycloadditions with low polarity. |
| Dichloromethane (B109758) (DCM) | 9.1 | Moderately polar, good for dissolving a wide range of reactants. | Can facilitate reactions with moderately polar intermediates. |
| Acetonitrile | 37.5 | Polar aprotic, stabilizes cationic intermediates. | Could promote stepwise mechanisms involving carbocationic intermediates. |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar aprotic, excellent at solvating cations. | May accelerate reactions proceeding through charged transition states. |
Catalysts are fundamental in modern organic synthesis for constructing complex molecular architectures like azaspiro[3.5]nonanes with high efficiency and selectivity. Both transition metals, particularly palladium, and metal-free organocatalysts have been employed in mechanistically distinct ways.
Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, which are essential for constructing the azaspirocyclic framework. mdpi.com Palladium-catalyzed cascade reactions, often initiated by C-H activation, provide an elegant and atom-economical route to spirocycles. nih.govresearchgate.net A general mechanism involves the oxidative addition of Pd(0) to a substrate, followed by intramolecular carbopalladation or C-H activation to form a palladacycle intermediate. researchgate.net This intermediate can then undergo further reactions, such as insertion of an alkene or alkyne, followed by reductive elimination to furnish the spirocyclic product and regenerate the Pd(0) catalyst. nih.govyoutube.com
For instance, the Narasaka-Heck reaction, a palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters, can be coupled with a C-H activation step to generate spiro-palladacycle intermediates, which can then be trapped to form highly substituted spirocyclic pyrrolines. nih.gov The choice of ligands on the palladium center is crucial as it influences the catalyst's stability, activity, and the selectivity of the reaction. youtube.com
Organocatalysis: Organocatalysis offers a complementary, metal-free approach to the synthesis of complex molecules. These reactions are often mediated by small organic molecules that activate substrates through the formation of transient, reactive intermediates such as iminium ions or enamines. Organocatalytic cascade reactions can be designed to construct spirocycles with high enantioselectivity. mdpi.com For example, a trienamine activation strategy can be used to initiate a cascade of reactions, leading to the formation of complex polycyclic structures from simple starting materials. mdpi.com The catalyst, often a chiral secondary amine, is directly involved in the bond-forming steps and influences the stereochemical outcome of the reaction.
Achieving control over regioselectivity (which atoms form new bonds) and diastereoselectivity (the relative stereochemistry at newly formed chiral centers) is paramount in the synthesis of substituted azaspiro[3.5]nonanes.
Regioselectivity: In palladium-catalyzed reactions, regioselectivity is often governed by the stability of the palladacycle intermediate and the electronics of the reacting partners. For example, in cascade reactions involving C-H activation, the site of activation is directed by a coordinating group on the substrate. nih.gov The subsequent insertion of an unsaturated partner into the palladacycle can also be highly regioselective, controlled by steric and electronic factors. nih.gov In nucleophilic ring-opening reactions of strained rings like azetidines, the regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the ring and the nature of the nucleophile. nih.gov
Diastereoselectivity: The diastereoselectivity of spirocyclization reactions is often controlled by the geometry of the transition state. In many cyclization reactions, the substituents on the forming rings prefer to adopt a pseudo-equatorial orientation to minimize steric strain, leading to the formation of a specific diastereomer. beilstein-journals.org For instance, the diastereoselective synthesis of substituted cyclohexanones via a double Michael addition proceeds through a cyclization step where the bulky groups arrange to minimize steric hindrance, resulting in high diastereoselectivity. beilstein-journals.org Similarly, in the synthesis of spiro[carbazole-3,5'-pyrimidines], a Diels-Alder reaction proceeds with high diastereoselectivity, dictated by the approach of the dienophile to the in situ generated diene. rsc.org The use of chiral catalysts, both metallic and organic, can induce high levels of diastereoselectivity and enantioselectivity in the formation of spirocyclic systems. nih.govresearchgate.net
Table 2: Factors Influencing Selectivity in Azaspirocycle Synthesis
| Selectivity Type | Controlling Factor | Mechanistic Rationale | Example Reaction Type |
|---|---|---|---|
| Regioselectivity | Directing Groups | Directs C-H activation to a specific site in Pd-catalyzed reactions. nih.gov | Palladium-Catalyzed C-H Activation/Annulation |
| Regioselectivity | Steric/Electronic Bias | Nucleophilic attack occurs at the less hindered or more electrophilic carbon of a strained ring. nih.gov | Nucleophilic Ring Opening of Azetidines |
| Diastereoselectivity | Steric Hindrance in Transition State | Substituents adopt thermodynamically favored orientations during ring closure. beilstein-journals.org | Intramolecular Michael Addition |
| Diastereoselectivity | Chiral Catalyst | The chiral environment of the catalyst dictates the facial selectivity of the reaction. nih.gov | Asymmetric Cyclopropanation |
Ring Opening and Rearrangement Mechanisms
The azaspiro[3.5]nonane framework contains an azetidine (B1206935) ring, a four-membered heterocycle whose inherent ring strain (approximately 26 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions. rsc.orgnih.gov These reactions can be either desired transformations to access new scaffolds or undesired decomposition pathways.
The mechanism of ring-opening is typically initiated by the activation of the azetidine nitrogen or a substituent on the ring. Under acidic conditions, protonation of the nitrogen can facilitate nucleophilic attack, leading to cleavage of a C-N bond. nih.gov The regioselectivity of this opening depends on the substitution pattern; attack generally occurs at the less sterically hindered carbon or at a carbon that can stabilize a positive charge. epfl.ch Intramolecular nucleophilic attack by a pendant group can also lead to ring-opening and the formation of a larger ring system. nih.gov
Rearrangement reactions can also be driven by the release of ring strain. For example, spirocyclic cyclobutane (B1203170) aminals have been shown to undergo an oxidative rearrangement to form bicyclic amidines. This process involves the formation of an N-halo intermediate, followed by a cyclobutane ring expansion through a 1,2-carbon-to-nitrogen migration. acs.org Similarly, azetidines with a side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azonia intermediate, which can then be opened by nucleophiles to yield ring-expanded products like pyrrolidines or azepanes. nih.gov DFT calculations have been used to rationalize the observed regioselectivities in these nucleophilic openings. nih.gov In some cases, strained spiro systems can rearrange to form dearomatized phenanthridinones upon treatment with a strong base. researchgate.net
These ring-opening and rearrangement pathways highlight the unique reactivity of the strained azetidine component within the azaspiro[3.5]nonane structure, offering opportunities for further synthetic diversification.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are instrumental in determining its most stable three-dimensional structure. researchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the reactivity and behavior of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms are expected to be regions of high electron density, while the amine protons will be electron-deficient.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Prediction of Spectroscopic Parameters (e.g., vibrational spectra)
Computational methods are also employed to predict the spectroscopic characteristics of molecules. By performing frequency calculations on the optimized geometry of this compound, it is possible to simulate its infrared (IR) and Raman spectra. researchgate.net These calculations determine the vibrational modes of the molecule, each corresponding to a specific frequency of vibration.
The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Moreover, the calculated vibrational frequencies can be used to assign specific peaks in an experimental spectrum to the corresponding molecular motions, such as N-H stretches, C-H stretches of the benzyl (B1604629) group, and vibrations of the spirocyclic backbone. This detailed assignment provides a deeper understanding of the molecule's dynamics.
Molecular Modeling and Simulations
Molecular modeling and simulations offer a way to study the dynamic behavior of molecules and the energetics of chemical reactions.
Conformational Analysis of the Spiro[3.5]nonane Ring System
The spiro[3.5]nonane ring system in this compound is conformationally complex. The cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat, while the azetidine (B1206935) ring also possesses a degree of flexibility. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers that separate them.
This analysis can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The results of such a study would reveal the preferred conformation of the spirocyclic system and the relative populations of different conformers at a given temperature. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
In Silico Approaches for Chemical Space Exploration
In silico methods are becoming increasingly important in the discovery of new drug candidates. nih.gov Chemical space is the vast multidimensional space of all possible molecules. Exploring this space for molecules with desired properties is a major challenge in drug discovery. youtube.com
For a molecule like this compound, in silico approaches can be used to explore its "chemical neighborhood." This involves generating virtual libraries of related compounds by making systematic modifications to the parent structure. For instance, the benzyl group could be substituted with other aromatic or aliphatic groups, or the amine group could be functionalized.
These virtual libraries can then be screened for desirable properties, such as predicted biological activity against a particular target or favorable pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comresearchgate.net This in silico screening can prioritize which new compounds should be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. mdpi.com
Based on the conducted search, no specific theoretical and computational chemistry studies, including Quantitative Structure-Property Relationship (QSPR) analyses or Molecular Docking Simulations, were found for the compound This compound .
It is important to note that while computational studies exist for structurally similar compounds, the strict adherence to the specified subject, "this compound," as per the instructions, prevents the inclusion of any information from related but distinct molecules.
Derivatization and Functionalization Strategies of the Azaspiro 3.5 Nonane Scaffold
Modification of the Amino Functionality at C8
The primary amino group at the C8 position of the 5-benzyl-5-azaspiro[3.5]nonan-8-amine is a versatile handle for a wide range of chemical modifications. Standard transformations such as alkylation, acylation, and sulfonylation allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Alkylation Reactions
N-alkylation of the C8-amino group introduces alkyl substituents that can influence the compound's lipophilicity, basicity, and steric profile. A primary method for achieving mono- or di-alkylation is through reductive amination of the corresponding ketone, 5-benzyl-5-azaspiro[3.5]nonan-8-one. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate with an aldehyde or ketone, followed by reduction with a hydride reagent.
Alternatively, direct alkylation can be accomplished using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent, temperature, and base is crucial to control the degree of alkylation and minimize side reactions.
Table 1: Representative Conditions for N-Alkylation of Primary Amines
| Method | Reagents | Reductant/Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | Room Temperature, 12-24 h |
Acylation and Amide Formation
The conversion of the C8-amino group into an amide is a fundamental transformation in medicinal chemistry. Amide bonds are prevalent in biologically active molecules due to their stability and ability to participate in hydrogen bonding. The acylation of this compound can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. The existence of compounds like N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride confirms the successful application of this strategy to the core scaffold.
Amide coupling reactions involving carboxylic acids are among the most common methods. researchgate.net Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an amine base are used to facilitate the formation of the amide bond under mild conditions, preserving stereochemical integrity when chiral carboxylic acids are used. reddit.com
Table 2: Common Reagents for Amide Bond Formation
| Acylating Agent | Coupling Reagent/Base | Solvent | Typical Conditions |
|---|---|---|---|
| Acyl Chloride | Triethylamine (B128534) (TEA) or Pyridine (B92270) | Dichloromethane (DCM) | 0 °C to Room Temperature, 1-4 h |
| Carboxylic Acid | HATU / DIPEA | Dimethylformamide (DMF) | Room Temperature, 6-18 h |
Sulfonamide Formation
The synthesis of sulfonamides from the C8-primary amine introduces a key functional group known for its therapeutic applications, notably in antibacterial and diuretic agents. The sulfonamide moiety acts as a stable hydrogen bond donor and acceptor and can significantly alter the acidity and solubility of the parent molecule. The standard method for preparing sulfonamides involves the reaction of the amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically robust and high-yielding.
Table 3: General Conditions for Sulfonamide Formation
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Aryl/Alkyl Sulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature, 2-6 h |
Functionalization of the Spirocyclic System
Beyond modification of the exocyclic amine, the spirocyclic core itself can be functionalized. Strategies include the incorporation of heteroatoms into the ring systems to create analogues with altered properties or the attachment of new substituents to the periphery of the rings through cross-coupling reactions. tandfonline.comnih.govnih.govresearchgate.net
Introduction of Heteroatoms within the Rings (e.g., oxygen, sulfur)
Replacing one or more carbon atoms of the azaspiro[3.5]nonane backbone with heteroatoms like oxygen or sulfur is a powerful strategy to create novel scaffolds with distinct physicochemical and pharmacological profiles. bohrium.com These "heteroatom-walks" can impact polarity, metabolic stability, and receptor-binding interactions.
Oxygen: The synthesis of various oxa-azaspiro[3.5]nonane derivatives has been reported. For instance, 2,5-dioxa-8-azaspiro[3.5]nonane can be synthesized from a benzyl-protected precursor, highlighting the compatibility of this protecting group with the required reaction conditions. google.com Other isomers, such as 2-oxa-5-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane, have also been prepared, demonstrating the versatility in placing the oxygen atom within either the azetidine (B1206935) or piperidine (B6355638) ring precursors. mdpi.comuniv.kiev.uaresearchgate.netnih.govresearchgate.net The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonane-8-carbonitrile further illustrates the creation of functionalized oxa-azaspiro analogues. bldpharm.com
Sulfur: The introduction of sulfur atoms has led to the development of thia-azaspiro[3.5]nonane scaffolds. Compounds such as 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide and 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride have been synthesized, indicating that sulfur can be incorporated and subsequently oxidized to the sulfone, which can act as a rigid hydrogen bond acceptor. bldpharm.comfinetechnology-ind.comnih.gov
Table 4: Examples of Heteroatom-Containing Azaspiro[3.5]nonane Scaffolds
| Scaffold Name | Position of Heteroatom(s) | Synthetic Approach | Reference |
|---|---|---|---|
| 2-Oxa-5-azaspiro[3.5]nonane | Oxygen at C2 | Cyclization of piperidine-based precursors | nih.gov |
| 7-Oxa-2-azaspiro[3.5]nonane | Oxygen at C7 | Cyclization of azetidine-based precursors | univ.kiev.uaresearchgate.net |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | Oxygen at C2, C5 | Multi-step synthesis from benzyl-protected amine | google.com |
Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds and are widely used in the pharmaceutical industry. researchgate.netrsc.orgnih.gov This reaction enables the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. mdpi.com
For the 5-azaspiro[3.5]nonane scaffold, this strategy could be employed for peripheral functionalization. A synthetic route could involve the preparation of a halogenated (e.g., bromo- or iodo-) derivative of the azaspiro[3.5]nonane core. This halogenated intermediate could then undergo a Suzuki-Miyaura coupling with a wide variety of aryl or heteroaryl boronic acids to install diverse peripheral substituents. This approach offers a convergent and highly flexible method for late-stage diversification of the scaffold. The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Table 5: General Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Substrate | Electrophilic partner | Bromo-azaspiro[3.5]nonane derivative |
| Coupling Partner | Nucleophilic partner | Phenylboronic acid |
| Catalyst | Facilitates the reaction | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
Strategic Introduction of Exit Vectors
The derivatization of the 5-azaspiro[3.5]nonane scaffold is a key strategy for the exploration of chemical space in drug discovery. A crucial aspect of this strategy is the introduction of "exit vectors," which are functional groups positioned at specific points on the scaffold that allow for further chemical modifications. These exit vectors serve as handles for the attachment of a wide range of substituents, enabling the synthesis of diverse compound libraries for biological screening.
The strategic placement of these exit vectors is guided by the three-dimensional structure of the azaspiro[3.5]nonane core. The rigid, non-planar nature of this scaffold allows for the precise spatial orientation of substituents, which can significantly impact their interaction with biological targets. By introducing functional groups at various positions on both the azetidine and piperidine rings of the scaffold, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a compound series.
For instance, functionalization of the piperidine ring can be achieved through various synthetic methodologies. The presence of the secondary amine at the 8-position of the parent compound, this compound, provides a natural point for derivatization. Acylation, alkylation, and reductive amination are common reactions employed to introduce a variety of substituents at this position. Furthermore, the synthesis of 7-azaspiro[3.5]nonane derivatives has been described, highlighting the potential for functionalization at different positions of the piperidine ring to act as exit vectors for further diversification. nih.gov
The introduction of functional groups on the azetidine ring can be more challenging but offers unique opportunities for exploring novel chemical space. Synthetic routes that build the azaspiro[3.5]nonane core from functionalized precursors are often employed to install these exit vectors. For example, starting with a substituted azetidinone can lead to derivatives with functional groups on the four-membered ring. These exit vectors can then be used to introduce substituents that project into different regions of three-dimensional space compared to those attached to the piperidine ring.
The following table illustrates potential exit vectors that can be strategically introduced onto the azaspiro[3.5]nonane scaffold and the types of subsequent derivatizations they enable.
| Exit Vector Position | Functional Group | Potential Derivatization Reactions |
| N-5 | Secondary Amine (after debenzylation) | Alkylation, Acylation, Sulfonylation, Reductive Amination |
| C-8 | Primary Amine | Acylation, Alkylation, Reductive Amination, Urea/Thiourea formation |
| Other positions on the piperidine ring | Hydroxyl, Carboxyl, Halogen | Etherification, Esterification, Cross-coupling reactions |
| Positions on the azetidine ring | Alkyl, Aryl, Hydroxyl | Further functional group transformations |
By strategically combining different exit vectors and derivatization strategies, a vast chemical library based on the 5-azaspiro[3.5]nonane scaffold can be generated, maximizing the potential for discovering novel bioactive compounds.
Protecting Group Chemistry in Multi-Step Syntheses
In the multi-step synthesis of complex molecules based on the 5-azaspiro[3.5]nonane scaffold, the use of protecting groups is essential to mask reactive functional groups and ensure the desired chemical transformations occur at specific sites. The benzyl (B1604629) and tert-butoxycarbonyl (Boc) groups are two of the most commonly employed protecting groups for the amine functionalities present in this compound.
Benzyl Protecting Group Removal
The N-benzyl group at the 5-position of the azaspiro[3.5]nonane scaffold serves as a stable protecting group during various synthetic manipulations. However, its removal is often a necessary step to enable further functionalization of the secondary amine or to obtain the final target compound. Several methods are available for the deprotection of N-benzyl groups, with catalytic hydrogenation being the most common. fishersci.co.ukuniv.kiev.ua
Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to 40 psi. fishersci.co.uk The choice of solvent can influence the reaction efficiency, with alcohols like ethanol (B145695) and methanol (B129727) being commonly used.
A general procedure for the debenzylation of a benzyl-protected amine is as follows: The benzyl-protected amine is dissolved in ethanol in a Parr flask. A catalytic amount of 10% Pd/C (typically 30% w/w) is added, and the flask is purged with nitrogen before being subjected to a hydrogen atmosphere (40 psi). The reaction is then stirred for 1-3 hours. Upon completion, the catalyst is removed by filtration, and the product is isolated after solvent evaporation. fishersci.co.uk
Catalytic Transfer Hydrogenation (CTH): An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a widely used hydrogen donor in combination with Pd/C. univ.kiev.ua This procedure is often advantageous as it does not require specialized high-pressure hydrogenation equipment. In a typical CTH procedure, the N-benzyl compound is refluxed in methanol with ammonium formate and a catalytic amount of 10% Pd/C. univ.kiev.ua
The following table summarizes common conditions for the removal of the N-benzyl group.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (40 psi) | Ethanol | Room Temperature | 1-3 hours |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-2 hours |
The efficiency of these methods can be influenced by the steric hindrance around the N-benzyl group and the presence of other functional groups in the molecule. In some cases, more forcing conditions, such as higher pressures or temperatures, may be required. nih.gov The choice of the deprotection method should be carefully considered based on the specific substrate and the compatibility of other functional groups present.
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The primary amine at the 8-position of this compound can be selectively protected with a Boc group, allowing for subsequent modifications at other positions of the molecule.
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Standard Boc Protection Protocol: A general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), and adding one to two equivalents of Boc₂O. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is then added, and the reaction is stirred at room temperature until completion. fishersci.co.uk The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the excess reagents and byproducts.
The following table outlines typical conditions for the Boc protection of a primary amine.
| Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 2-12 hours |
| Di-tert-butyl dicarbonate (Boc₂O) | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | Room Temperature | 4-16 hours |
The choice of base and solvent can be optimized to achieve the best results for a particular substrate. For hindered amines or less reactive substrates, the use of a stronger base or a more polar solvent may be beneficial. The Boc protecting group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This orthogonality with the benzyl protecting group allows for selective deprotection strategies in complex synthetic sequences.
Design Principles for Scaffold Diversification
The diversification of the 5-azaspiro[3.5]nonane scaffold is guided by key principles in medicinal chemistry aimed at optimizing the pharmacological properties of lead compounds. These principles include the systematic exploration of three-dimensional chemical space and the application of bioisosteric replacement strategies.
Exploration of Three-Dimensional Chemical Space
The concept of "escaping from flatland" has become a central theme in modern drug design, emphasizing the importance of molecules with a high degree of three-dimensionality. univ.kiev.ua Planar, aromatic structures, while prevalent in many drug molecules, often suffer from poor physicochemical properties and promiscuous binding to off-target proteins. In contrast, molecules with a higher fraction of sp³-hybridized carbon atoms, such as spirocyclic compounds, tend to exhibit improved solubility, metabolic stability, and target selectivity. researchgate.net
The 5-azaspiro[3.5]nonane scaffold is an excellent example of a three-dimensional building block. Its rigid and non-planar structure provides a fixed orientation for substituents, allowing for a more precise probing of the binding pockets of biological targets. The spirocyclic nature of the scaffold, with two rings joined at a single carbon atom, creates a unique and well-defined shape that is distinct from simple monocyclic or fused ring systems.
By systematically varying the substituents at the available exit vectors on the azaspiro[3.5]nonane core, medicinal chemists can explore a vast and diverse region of three-dimensional chemical space. The spatial arrangement of these substituents can be tailored to achieve optimal interactions with the target protein, leading to enhanced potency and selectivity. Computational modeling and conformational analysis can be employed to predict the preferred conformations of different derivatives and to guide the design of new compounds with desired three-dimensional shapes. researchgate.netenamine.net
The following table highlights the key features of the 5-azaspiro[3.5]nonane scaffold that contribute to the exploration of 3D chemical space.
| Feature | Description | Implication for Drug Design |
| Spirocyclic Core | Two rings fused at a single quaternary carbon. | Introduces a rigid, non-planar, and three-dimensional molecular shape. |
| Defined Exit Vectors | Substituents can be placed at specific positions with well-defined spatial orientations. | Allows for systematic exploration of the target's binding pocket in 3D. |
| High sp³ Character | The scaffold is rich in sp³-hybridized carbon atoms. | Generally leads to improved physicochemical properties such as solubility and metabolic stability. |
| Conformational Rigidity | The spirocyclic system restricts conformational flexibility. | Reduces the entropic penalty upon binding to a target, potentially increasing potency. |
The use of the 5-azaspiro[3.5]nonane scaffold and other spirocyclic systems represents a powerful strategy for moving beyond the traditional flatland of drug-like molecules and into the more complex and rewarding territory of three-dimensional chemical space.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry that involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. acs.org This approach is often used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its potency, selectivity, metabolic stability, and toxicity profile.
The 5-azaspiro[3.5]nonane scaffold can be considered a bioisostere of the piperidine ring, a common motif in many biologically active compounds. The replacement of a piperidine ring with an azaspiro[3.5]nonane moiety can lead to several potential advantages. The spirocyclic nature of the scaffold introduces a higher degree of three-dimensionality and rigidity compared to the more flexible piperidine ring. This can result in a more favorable interaction with the target protein by locking the molecule in a bioactive conformation.
Furthermore, the introduction of the spirocyclic core can alter the physicochemical properties of the molecule. For example, azaspirocycles have been shown to have higher aqueous solubility and metabolic stability compared to their corresponding monocyclic analogues. researchgate.net The replacement of a piperidine with a 5-azaspiro[3.5]nonane can also provide an opportunity to explore new intellectual property space.
The following table provides a comparison of the properties of a piperidine ring and a 5-azaspiro[3.5]nonane scaffold as potential bioisosteres.
| Property | Piperidine | 5-Azaspiro[3.5]nonane | Potential Advantage of Replacement |
| Structure | Monocyclic, flexible | Spirocyclic, rigid | Improved conformational restriction, potentially leading to higher potency and selectivity. |
| Three-Dimensionality | Lower | Higher | Better exploration of 3D binding pockets. |
| Physicochemical Properties | Variable | Often improved solubility and metabolic stability. | Enhanced drug-like properties. |
| Novelty | Common scaffold | Less common scaffold | Opportunity for novel intellectual property. |
The successful application of this bioisosteric replacement strategy has been demonstrated with other azaspirocycles, such as 2-azaspiro[3.3]heptane, which has been used as a piperidine bioisostere to improve the properties of drug candidates. univ.kiev.ua By analogy, the 5-azaspiro[3.5]nonane scaffold represents a promising building block for the design of novel and improved therapeutic agents through bioisosteric replacement of piperidine and other cyclic amine moieties.
Q & A
Q. Table 1. Comparative Reactivity of Bases in Spirocyclic Intermediate Formation
| Base | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Triethylamine | 62 | 88 | N-Acylated byproducts |
| Potassium carbonate | 78 | 92 | Minimal |
| Sodium hydride | 85 | 95 | Trace oxidation |
Q. Table 2. Solvent Impact on Crystallization
| Solvent System | Crystal Quality | Purity (%) |
|---|---|---|
| Ethyl acetate/hexane | Needle-shaped | 95 |
| Methanol/water | Amorphous | 87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
